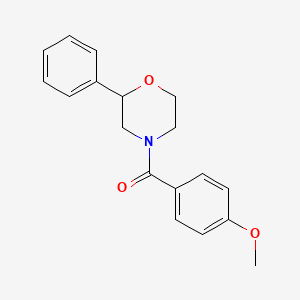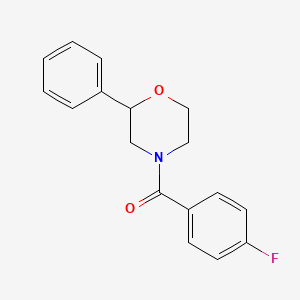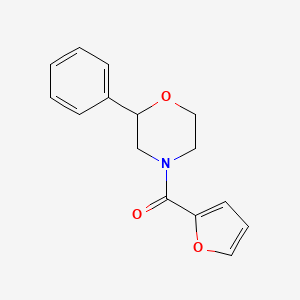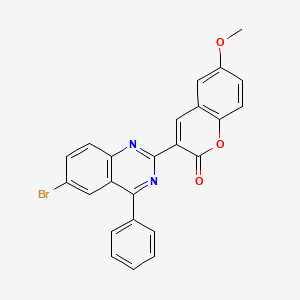![molecular formula C20H21FN2O4 B6499606 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953948-82-8](/img/structure/B6499606.png)
2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide (4-F-PMA) is an N-substituted acetamide with a wide range of applications in scientific research. It is a fluorinated phenoxy-acetamide that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including drugs, and as an intermediate in the synthesis of other compounds. It has also been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to bind to certain receptors, such as the serotonin receptor, and to act as a receptor agonist or antagonist.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the formation of prostaglandins and leukotrienes, respectively. It has also been shown to bind to the serotonin receptor and act as a receptor agonist or antagonist. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily modified by changing the substituents on the phenoxy ring. It also has a wide range of biochemical and physiological effects, making it useful for studying the mechanism of action of various drugs. However, it has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds.
Orientations Futures
The future directions for 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide research are numerous. It could be used to develop new drugs with improved efficacy and fewer side effects. It could also be used to develop new compounds for use in drug delivery systems. Additionally, it could be used to study the biochemical and physiological effects of various drugs and to develop new compounds for use in pharmacological research. Finally, it could be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can be synthesized in two steps. The first step involves the reaction of 4-fluorophenol with 2-phenylmorpholine in the presence of an acid catalyst such as sulfuric acid. The second step involves the reaction of the intermediate product with ethyl acetate in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWTBIDKVQLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)
![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)




![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)
![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
